Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-
Description
The compound Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is a ketone derivative featuring a biphenyl moiety at position 1 and a substituted piperidine ring at position 2 of the ethanone backbone. The piperidine substituent is further modified with a cyclopropylmethyl group, enhancing its steric and electronic properties.
The biphenyl-4-yl group (C₁₂H₉) is a common pharmacophore in drug design, contributing to π-π stacking interactions with aromatic residues in biological targets.
Properties
CAS No. |
144068-32-6 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H27NO/c25-23(16-18-12-14-24(15-13-18)17-19-6-7-19)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-5,8-11,18-19H,6-7,12-17H2 |
InChI Key |
YOTNUCOJHZBCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- typically involves multiple steps, starting with the preparation of the biphenyl and piperidinyl intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Biphenyl-Ethanone Derivatives
The base compound 4-Acetylbiphenyl (CAS 92-91-1, C₁₄H₁₂O) lacks the piperidinyl substituent but shares the biphenyl-4-yl-ethanone core. Key analogs with modifications to the biphenyl ring include:
Key Trends :
- Electron-withdrawing groups (e.g., -F, -NO₂) increase reactivity for nucleophilic substitution or catalytic coupling reactions.
- Halogenation (e.g., Br) enhances molecular weight and polarizability, impacting solubility and binding affinity .
Piperidine/Piperazine-Containing Analogs
Compounds with nitrogen-containing heterocycles exhibit diverse biological activities. Notable examples include:
Key Trends :
- Hydroxyethyl or morpholino groups (e.g., in ) improve aqueous solubility.
- Quinoline or pyridine substitutions () expand π-system interactions, relevant for targeting ATP-binding pockets .
Pharmacological and Toxicological Comparisons
While direct data for the target compound are unavailable, analogs provide insights:
- Toxicity: A dichloroacetyl-substituted biphenyl ethanone (C₂₂H₁₇Cl₂NO₃) exhibited an intraperitoneal LD₅₀ of 3 g/kg in mice, indicating low acute toxicity .
- Metabolic Stability : Piperidine derivatives generally show moderate CYP450 metabolism, but cyclopropylmethyl groups may reduce oxidative degradation due to steric shielding .
Physicochemical Properties
A comparative table of key parameters:
| Compound Name | LogP (Predicted) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | ~3.5 | ~337.44 | 0 | 3 | ~40 |
| 4-Acetylbiphenyl | 3.1 | 196.25 | 0 | 1 | 17.1 |
| 1-(2'-Fluorobiphenyl-4-yl)ethanone | 3.3 | 214.23 | 0 | 2 | 26.3 |
| 1-[1,1'-Biphenyl]-4-yl-2-piperazinyl ethanone | 2.8 | 324.43 | 1 | 4 | 49.8 |
Notes:
- The target compound’s higher molecular weight and piperidinyl group increase lipophilicity (LogP) compared to 4-acetylbiphenyl.
- Polar surface area (PSA) correlates with membrane permeability; the target’s PSA (~40 Ų) suggests moderate CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
